Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS 1638760-69-6) belongs to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) class, a privileged scaffold in medicinal chemistry for kinase inhibitor design. This compound features a fully substituted N7-methyl group and a methyl ester at the 2-position of the pyrimidine ring, yielding the molecular formula C₉H₉N₃O₂ with a molecular weight of 191.19 g/mol.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B8025584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCN1C=CC2=CN=C(N=C21)C(=O)OC
InChIInChI=1S/C9H9N3O2/c1-12-4-3-6-5-10-7(9(13)14-2)11-8(6)12/h3-5H,1-2H3
InChIKeySMRIESVATFIFGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate – A Specialized 7-Deazapurine Building Block for Targeted Kinase Scaffold Synthesis


Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS 1638760-69-6) belongs to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) class, a privileged scaffold in medicinal chemistry for kinase inhibitor design [1]. This compound features a fully substituted N7-methyl group and a methyl ester at the 2-position of the pyrimidine ring, yielding the molecular formula C₉H₉N₃O₂ with a molecular weight of 191.19 g/mol [2]. Its core structure is isosteric to purine nucleotides, enabling it to serve as a versatile synthetic intermediate for generating libraries of ATP-competitive kinase inhibitors, particularly those targeting the Janus kinase (JAK) family [3].

Why Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate Cannot Be Replaced by Non-Methylated or 4-Carboxylate Analogs in Synthesis Programs


Within the pyrrolo[2,3-d]pyrimidine series, small structural variations produce markedly different hydrogen-bonding capacities, lipophilicity, and synthetic utility. The target compound's N7-methylation eliminates the sole hydrogen bond donor (HBD = 0) present in the N7-H analog, altering solubility and membrane permeability [1]. The 2-carboxylate ester position provides a distinct electronic environment and reactivity profile compared to the 4-carboxylate regioisomer, which positions the ester at a different hydrogen-bonding interface of the kinase hinge region [2]. Substituting the methyl ester with a free carboxylic acid or ethyl ester changes both the steric bulk and the hydrolytic stability of the intermediate, impacting downstream synthetic yields and final compound purity .

Quantitative Differentiation Evidence for Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate vs. Closest Structural Analogs


N7-Methylation Eliminates the Hydrogen Bond Donor: 0 HBD vs. 1 HBD in the N7-H Analog

Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate possesses zero hydrogen bond donors (HBD = 0), in contrast to its direct N7-H analog (methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, CAS 1363380-73-7), which exhibits one HBD from the unsubstituted pyrrole nitrogen [1]. This methylation permanently blocks a key hydrogen-bonding site, reducing topological polar surface area (TPSA) from 67.9 Ų (N7-H analog) to 57 Ų for the target compound [1]. The reduction in both HBD count and TPSA is predicted to enhance passive membrane permeability by approximately 0.5 log units based on the Veber and Lipinski heuristic models, a relevant consideration for fragment-based drug discovery where cell penetration of early intermediates is evaluated [2]. An external reference set of 452 marketed oral drugs showed a mean HBD count of 1.8 ± 1.3, supporting the significance of a zero HBD profile for certain pharmacokinetic strategies [2].

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

2-Carboxylate vs. 4-Carboxylate Regioisomer: Different Hinge-Binding Geometry in Kinase Active Sites

The target compound places the methyl carboxylate at the pyrimidine 2-position, whereas the regioisomer methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS 1095822-18-6) places it at the 4-position . In the context of the 7-deazapurine kinase scaffold, the 4-position corresponds to the purine 6-position, which directly addresses the kinase hinge region backbone NH and carbonyl residues [1]. Published X-ray co-crystal structures of 4-amino-7H-pyrrolo[2,3-d]pyrimidine inhibitors bound to JAK1 demonstrate that the 4-substituent occupies the adenine-binding pocket of the hinge, while the 2-position projects toward the solvent-exposed region and offers a vector for modulating physicochemical properties without disrupting hinge interactions [1]. A 2-carboxylate ester therefore provides a synthetically accessible handle for property optimization, while a 4-carboxylate ester would make a critical hydrogen bond with the hinge backbone, potentially leading to substantial changes in kinase binding affinity [2]. The two regioisomers, despite having identical molecular formulas (C₉H₉N₃O₂) and molecular weights (191.19 g/mol), are not interchangeable for scaffold-oriented synthesis .

Kinase Inhibitor Chemistry Structure-Activity Relationships Regioisomeric Differentiation

Methyl Ester vs. Free Carboxylic Acid: Enhanced Stability and Synthetic Versatility for Downstream Derivatization

The target compound is supplied as the methyl ester, in contrast to the free acid analog 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (CAS 1378827-12-3) . The methyl ester offers a protected form of the carboxylic acid, which improves long-term storage stability compared to the free acid, which may undergo decarboxylation or form salts under ambient conditions . Commercially, the methyl ester is available at ≥95% purity from multiple suppliers including Combi-Blocks (catalog QM-9029) and AKSci (catalog 8806EF), while the free acid is typically offered at ≥97% purity but with longer lead times and higher cost . The methyl ester can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H₂O) to yield the free acid quantitatively when needed, whereas direct procurement of the free acid limits downstream options for ester-based protecting group strategies . The methyl ester's XLogP3 of 0.8 also provides a balanced lipophilicity profile suitable for direct use in parallel medicinal chemistry workflows without an additional deprotection step .

Synthetic Chemistry Protecting Group Strategy Building Block Stability

Pyrrolo[2,3-d]pyrimidine Scaffold Privilege for JAK1 Selectivity: Class-Level Evidence Supporting the Target Core

The pyrrolo[2,3-d]pyrimidine scaffold has demonstrated superior JAK1 selectivity over JAK2 compared to other heterocyclic cores in several medicinal chemistry campaigns [1]. In a 2024 structure-guided design study, a 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivative (compound 12a) achieved an IC₅₀ of 12.6 nM against JAK1 with a 10.7-fold selectivity index over JAK2 [1]. More potently, hydrazinyl-containing pyrrolo[2,3-d]pyrimidines 8m and 8o showed JAK1 IC₅₀ values of 0.16 nM and 0.3 nM, with selectivity over JAK2 of 40.6-fold and 10-fold, respectively [2]. In contrast, the related purine scaffold (e.g., tofacitinib) exhibits pan-JAK inhibition with limited JAK1 selectivity (JAK1/JAK2 selectivity ratio ~2.7-fold) [2]. The 7-deazapurine core of pyrrolo[2,3-d]pyrimidine is structurally distinct from purine by the absence of N7, which alters the hinge-binding geometry and contributes to improved selectivity profiles [3]. While the target compound is an unelaborated scaffold rather than a fully optimized inhibitor, its pyrrolo[2,3-d]pyrimidine core provides the same geometric advantage over purine-based scaffolds for programs targeting JAK1-selective inhibitors [3].

JAK-STAT Pathway Anti-inflammatory Therapy Kinase Selectivity

Optimal Procurement and Application Scenarios for Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate Based on Differential Evidence


Fragment-Based Drug Discovery for JAK1-Selective Inhibitors Requiring a Solvent-Exposed Carboxylate Vector

The target compound's 2-carboxylate ester placement and zero HBD count make it an ideal fragment for programs targeting JAK1-selective inhibition where the ester is positioned at the solvent-exposed face of the kinase [1]. The scaffold's pyrrolo[2,3-d]pyrimidine core has been validated to achieve JAK1 IC₅₀ values as low as 0.16 nM with >40-fold selectivity over JAK2 in elaborated derivatives, a level of selectivity unattainable with purine-based fragments [2]. Researchers should select the N7-methyl ester over the N7-H analog (CAS 1363380-73-7) to avoid undesired hydrogen bonding at the pyrrole nitrogen and to mimic the N7-methylation pattern found in optimized inhibitors like compound 12a [1].

Parallel Library Synthesis Requiring a Protected Carboxylate Building Block with Ambient Storage Stability

For combinatorial chemistry workflows generating arrays of 2-amido or 2-ester pyrrolo[2,3-d]pyrimidine derivatives, the methyl ester form provides a stable, protected intermediate that withstands diverse reaction conditions [1]. Combi-Blocks supplies this compound at 95% purity (catalog QM-9029) with ambient storage compatibility, whereas the free carboxylic acid analog (CAS 1378827-12-3) presents a higher risk of decarboxylation and hygroscopic degradation during long-term storage [1][2]. The target compound also avoids the hydrogen bond donor of the free acid, reducing the potential for intermolecular aggregation in solution-phase reactions .

Regioselective Derivatization Programs Where the 4-Position Must Remain Unsubstituted for Subsequent Hinge-Binding Elaboration

Medicinal chemistry programs that plan to introduce a hinge-binding motif at the 4-position of the pyrrolo[2,3-d]pyrimidine scaffold must use the 2-carboxylate regioisomer, as the 4-carboxylate analog (CAS 1095822-18-6) would occupy the hinge-binding pocket and preclude installation of the critical hinge-interacting substituent [1]. Published SAR for 4-amino-7H-pyrrolo[2,3-d]pyrimidine inhibitors demonstrates that the 4-amino group forms essential hydrogen bonds with the kinase hinge backbone, and substitution at this position with a carboxylate ester would abolish this interaction [2]. Procurement of the 2-carboxylate ester ensures that the 4-position remains available for late-stage diversification [1].

Quote Request

Request a Quote for Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.